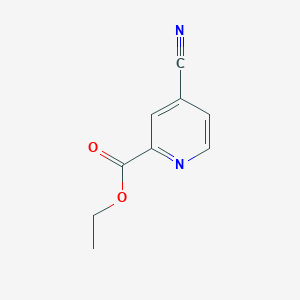

Ethyl 4-cyano-2-pyridinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZQRRZEDGIEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541862 | |

| Record name | Ethyl 4-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97316-50-2 | |

| Record name | Ethyl 4-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 4-cyano-2-pyridinecarboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-cyano-2-pyridinecarboxylate

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in various fields of chemical science. Its unique molecular architecture, featuring a pyridine core functionalized with both an electron-withdrawing cyano group and an ethyl ester moiety, imparts a distinct reactivity profile. This makes it a versatile intermediate in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and applications of this compound, designed for researchers, scientists, and professionals in drug development and material science. The narrative emphasizes the causal relationships behind its chemical behavior and the rationale for analytical method design.

Chemical Identity and Molecular Structure

A thorough understanding of a molecule begins with its fundamental identity. The structural arrangement of this compound is key to its chemical properties and reactivity.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 4-cyanopyridine-2-carboxylate[1] |

| CAS Number | 97316-50-2[1] |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=NC=CC(=C1)C#N[1] |

| InChI Key | YJZQRRZEDGIEFC-UHFFFAOYSA-N[2] |

The molecule consists of a central pyridine ring. At position 2, an ethyl ester group (-COOCH₂CH₃) is attached, which can undergo hydrolysis and other ester-related reactions. At position 4, a cyano group (-C≡N) is present, which is a strong electron-withdrawing group that significantly influences the electron density of the pyridine ring. This cyano group can participate in nucleophilic substitution and is crucial for potential π-π stacking interactions in materials science applications.[1]

Core Physicochemical Properties

The physical state and behavior of a compound under various conditions are dictated by its physicochemical properties. These parameters are critical for designing synthetic routes, purification strategies, and formulation development.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Pale yellow liquid at room temperature | [1] |

| Melting Point | 91-93 °C | [2] |

| Boiling Point | 307.8 °C at 760 mmHg | [2] |

| Density | 1.21 g/cm³ | [2] |

| Flash Point | 140 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.13 | [2] |

| Polar Surface Area (PSA) | 62.98 Ų | [2] |

| Refractive Index | 1.529 |[2] |

Expertise & Experience Insights: The melting point of 91-93 °C suggests that while it may be a liquid at slightly elevated room temperatures, it exists as a low-melting solid under standard conditions.[2] The LogP value of 1.13 indicates a moderate level of lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability. Its solubility in common organic solvents is consistent with its structure, facilitating its use in a wide range of reaction media.[1]

Spectroscopic and Chromatographic Profile

Characterization and purity assessment are non-negotiable in scientific research. The following sections detail the expected analytical profile of this compound.

Spectroscopic Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would characteristically show a triplet and a quartet for the ethyl group protons. The protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7-9 ppm), with their chemical shifts influenced by the anisotropic effects of the cyano and ester groups.

-

¹³C NMR : The spectrum would display signals for the carbonyl carbon of the ester (around 165 ppm), the cyano carbon (around 117 ppm), and the distinct carbons of the pyridine ring and the ethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint based on vibrational frequencies of functional groups. Key expected peaks include:

-

A strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretch of the cyano group.

-

A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester.

-

Bands in the 1600-1450 cm⁻¹ region for the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O stretching bands for the ester group around 1250-1300 cm⁻¹ .

-

-

Mass Spectrometry (MS) : The exact mass of the molecule is 176.05900 Da .[2] Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of intermediates like this compound. Patent literature frequently cites HPLC for purity determination, often reporting purities above 70-85 area-%.[3][4]

Synthesis and Reactivity

Synthetic Pathways

This compound can be synthesized via several established routes, primarily involving the construction and functionalization of the pyridine ring.[1]

-

Cyanation of Pyridine Derivatives : A common method starts with a pre-existing pyridine ring, such as 2-pyridinecarboxylic acid. The cyano group is introduced at the 4-position through a cyanation reaction, often using reagents like sodium cyanide.[1]

-

Esterification : The carboxylic acid functionality at the 2-position is then esterified with ethanol under acidic conditions to yield the final product.[1]

Sources

- 1. Buy this compound | 97316-50-2 [smolecule.com]

- 2. CAS:97316-50-2 FT-0680836 this compound Product Detail Information [finetechchem.com]

- 3. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]

- 4. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl 4-cyano-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

Ethyl 4-cyano-2-pyridinecarboxylate is a distinct organic compound built upon a pyridine core.[1] Its molecular structure is characterized by the strategic placement of two key functional groups: a cyano (-C≡N) group at the 4-position and an ethyl ester (-COOCH₂CH₃) at the 2-position.[1] With the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol , this molecule serves as a pivotal building block in numerous areas of chemical science.[1][2] Its importance is particularly pronounced in medicinal chemistry, where the pyridine ring is a well-established pharmacophore present in many bioactive molecules, and in materials science, where its functional groups can drive specific molecular interactions.[1] This guide offers a detailed exploration of its molecular architecture, bonding characteristics, and the physicochemical properties that underpin its reactivity and utility.

Molecular Structure and Stereochemistry

The foundational structure of this compound is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The precise arrangement of its substituents dictates its chemical personality.

-

Core Heterocycle: The pyridine ring provides a planar, aromatic framework. The nitrogen atom imparts a slight electron-withdrawing character to the ring system through inductive effects.

-

Substituent Placement:

-

An ethyl carboxylate group (ethyl ester) is attached at the C2 position of the pyridine ring.

-

A cyano group (nitrile) is located at the C4 position.

-

This specific substitution pattern creates an electronically asymmetric molecule, which is crucial for its reactivity and biological interactions. The molecule's overall conformation is influenced by the rotation around the single bonds of the ethyl ester group.

Caption: 2D structure of this compound.

Core Bonding and Electronic Characteristics

The molecule's reactivity and physical properties are a direct consequence of its underlying bonding framework and electron distribution.

Hybridization and Bond Formation:

-

Pyridine Ring: The nitrogen and five carbon atoms of the pyridine ring are sp² hybridized. This leads to the formation of a planar sigma (σ) bond framework, with each atom also possessing a p-orbital perpendicular to the ring plane. The overlap of these six p-orbitals creates a delocalized π-electron system, conferring aromaticity to the ring.

-

Cyano Group (-C≡N): The carbon and nitrogen atoms of the cyano group are sp hybridized, forming a triple bond consisting of one σ bond and two π bonds.

-

Ethyl Ester Group (-COOCH₂CH₃): The carbonyl carbon is sp² hybridized, while the ether oxygen and the two carbons of the ethyl group are sp³ hybridized.

Electronic Effects and Resonance: The pyridine ring is naturally electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the two powerful electron-withdrawing groups attached to it:

-

Cyano Group: Exerts a strong electron-withdrawing effect through both induction and resonance, delocalizing the ring's π-electrons towards the nitrile nitrogen.

-

Ester Group: Also withdraws electron density from the ring, primarily through induction and to a lesser extent, resonance.

This pronounced electron deficiency makes the pyridine ring in this molecule susceptible to nucleophilic attack, a key aspect of its chemical reactivity.

Intermolecular Forces and Solid-State Packing: While no definitive crystal structure data was found in the initial search, the molecular features suggest several possible intermolecular interactions that govern its physical state:

-

Dipole-Dipole Interactions: The molecule is highly polar due to the C≡N, C=O, and C-O bonds, leading to significant dipole-dipole forces.

-

π-π Stacking: The flat, electron-poor aromatic ring, in conjunction with the linear cyano group, can participate in π-π stacking interactions, which are crucial for engineering specific properties in materials science.[1]

-

London Dispersion Forces: Present in all molecules, these forces contribute to the overall intermolecular attraction.

Physicochemical and Spectroscopic Profile

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 4-cyanopyridine-2-carboxylate | [1][] |

| CAS Number | 97316-50-2 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Melting Point | 91-93°C | [2] |

| Boiling Point | 307.8°C at 760 mmHg | [2] |

| Density | 1.21 g/cm³ | [2] |

| SMILES | CCOC(=O)C1=NC=CC(=C1)C#N | [1][] |

| InChI Key | YJZQRRZEDGIEFC-UHFFFAOYSA-N | [1][2] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be accomplished through several established routes, underscoring its accessibility as a research chemical.[1]

General Synthetic Approach: A common strategy involves a two-step process:

-

Cyanation: Introduction of a cyano group onto a pre-existing pyridine-2-carboxylic acid derivative. This can be achieved using reagents like sodium cyanide.[1]

-

Esterification: The resulting carboxylic acid is then esterified with ethanol, typically under acidic conditions, to yield the final ethyl ester product.[1]

Multicomponent, one-pot reactions are also employed for their efficiency in constructing related cyanopyridine scaffolds.[1][4]

Caption: Generalized synthesis workflow for the target compound.

Key Reactive Sites: The molecule's functional groups provide multiple handles for further chemical modification:

-

Cyano Group: Can undergo nucleophilic substitution reactions or be hydrolyzed to a carboxylic acid or amide.[1]

-

Ester Group: Susceptible to hydrolysis (saponification) to revert to the carboxylic acid, or transesterification.

-

Condensation Reactions: The molecule can react with nucleophiles like amines or hydrazines to form more complex heterocyclic structures.[1]

Applications in Research and Drug Development

The unique structural and electronic features of this compound make it a valuable intermediate in several high-value applications.

-

Medicinal Chemistry: It serves as a foundational scaffold for the synthesis of novel therapeutic agents.[1] Derivatives of cyano-substituted pyridines have been investigated for a range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1][5] For example, related compounds have been shown to induce apoptosis in cancer cell lines and act as enzyme inhibitors.[1]

-

Organic Synthesis: The presence of multiple, reactive functional groups allows it to be used as a versatile building block for constructing more complex molecules and novel heterocyclic systems.[1]

-

Material Science: The aromatic ring and cyano group enable π-π stacking interactions, making it a candidate for the design of functional organic materials with specific electronic or optical properties.[1]

Conclusion

This compound is a molecule of significant interest, defined by the interplay between its aromatic pyridine core and two potent electron-withdrawing substituents. Its planar structure, distinct electronic profile, and multiple reactive sites provide a robust platform for chemical innovation. The well-understood bonding and structural characteristics detailed in this guide are fundamental to harnessing its potential in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. Its accessibility through established synthetic routes ensures its continued role as a key intermediate for scientists and researchers pushing the boundaries of chemical synthesis and application.[1]

References

-

PubChem. ethyl 5-cyano-4-oxo-1H-pyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Available at: [Link]

-

Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]

-

PubChem. Ethyl 4-cyanoindane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.

-

ResearchGate. (2006). Crystal structure of ethyl l-[(2'-cyanobiphenyl-4-yl)methyl]- 2-ethoxybenzimidazole-7-carboxylate, C26H23N3O3. Available at: [Link]

-

ChemSynthesis. ethyl 4-cyano-2-quinolinecarboximidoate. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Available at: [Link]

Sources

- 1. Buy this compound | 97316-50-2 [smolecule.com]

- 2. CAS:97316-50-2 FT-0680836 this compound Product Detail Information [finetechchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl 4-cyano-2-pyridinecarboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-cyano-2-pyridinecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and material science.[1] Given the frequent need for robust characterization of such molecules in research and development, this document serves as a comprehensive resource for scientists and professionals in the field. Herein, we delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation based on fundamental principles and spectral data from analogous structures.

Introduction

This compound, with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol , is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a cyano group at the 4-position, and an ethyl ester at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity and is crucial for its role as a building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any application.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Doublet | 1H | H-6 |

| ~8.0 - 8.2 | Doublet | 1H | H-5 |

| ~7.8 - 8.0 | Singlet | 1H | H-3 |

| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

The pyridine ring protons are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The proton at the C-6 position (H-6) is anticipated to be the most deshielded, appearing at the lowest field, due to its proximity to the nitrogen atom. The H-5 proton will likely appear as a doublet, coupled to H-6. The H-3 proton, being adjacent to the ester group, will also be in the aromatic region, likely as a singlet or a narrow doublet depending on long-range coupling.

The ethyl group will give rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to resonate at a lower field (δ ~4.4-4.6 ppm) as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear at a higher field (δ ~1.4-1.6 ppm) as a triplet, coupled to the methylene protons.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum would be recorded on a 300 or 400 MHz NMR spectrometer.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~150 - 152 | C-2 |

| ~150 - 152 | C-6 |

| ~138 - 140 | C-4 |

| ~125 - 127 | C-5 |

| ~122 - 124 | C-3 |

| ~115 - 117 | C≡N (Cyano) |

| ~62 - 64 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ethyl ester is expected to have the largest chemical shift, appearing in the range of δ 164-166 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon atom attached to the nitrogen (C-2 and C-6) will be the most deshielded among the ring carbons. The carbon bearing the cyano group (C-4) will also be significantly deshielded. The cyano carbon itself will have a characteristic chemical shift in the region of δ 115-117 ppm. The methylene carbon of the ethyl group (-OCH₂-) will appear around δ 62-64 ppm, while the methyl carbon (-CH₃) will be found at a much higher field, around δ 14-16 ppm.

Experimental Protocol for ¹³C NMR:

For ¹³C NMR, a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used compared to ¹H NMR. The spectrum is usually acquired on the same NMR spectrometer, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano, ester, and aromatic functionalities.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2210 | Medium | C≡N stretch |

| ~1725 - 1705 | Strong | C=O stretch (Ester) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching (Aromatic ring) |

| ~1300 - 1000 | Strong | C-O stretch (Ester) |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~2980 - 2850 | Weak | Aliphatic C-H stretch |

Interpretation of the IR Spectrum:

The most diagnostic peaks in the IR spectrum will be the strong absorption band for the ester carbonyl (C=O) stretch, expected around 1725-1705 cm⁻¹, and the medium intensity band for the cyano (C≡N) stretch, typically appearing in the 2230-2210 cm⁻¹ region. The presence of the pyridine ring will be confirmed by several bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. The strong C-O stretching vibrations of the ester group will be observed in the 1300-1000 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations will be visible at higher wavenumbers.

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 176 | Molecular ion [M]⁺ |

| 148 | Loss of ethylene (-C₂H₄) |

| 131 | Loss of ethoxy radical (-OC₂H₅) |

| 103 | Loss of the ethyl ester group (-COOC₂H₅) |

| 76 | Pyridine ring fragment |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 176, corresponding to its molecular weight. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OC₂H₅) to give a fragment at m/z = 131, and the loss of ethylene via a McLafferty rearrangement to produce a fragment at m/z = 148. Further fragmentation would likely involve the loss of the entire ethyl ester group, leading to a cyanopyridine fragment at m/z = 103. The pyridine ring itself may also fragment, giving rise to smaller charged species.

Experimental Protocol for Mass Spectrometry:

A mass spectrum can be acquired using various types of mass spectrometers, such as a quadrupole or time-of-flight (TOF) analyzer. For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

Visualizing Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Sources

An In-depth Technical Guide to the Mechanism of Action for Ethyl 4-cyano-2-pyridinecarboxylate Derivatives

Introduction: The Versatility of the Cyanopyridine Scaffold

The ethyl 4-cyano-2-pyridinecarboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, a planar ring system, and multiple sites for chemical modification, make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key pharmacological activities, and, most importantly, the intricate mechanisms of action of derivatives based on this core structure. We will delve into their applications as both anticancer and cardiotonic agents, providing researchers, scientists, and drug development professionals with a detailed understanding of their molecular interactions and cellular effects. The pyridine heterocyclic structure is a common motif in a wide range of pharmaceuticals, and cyanopyridine derivatives, in particular, have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[2]

Dual-Pronged Anticancer Mechanism: Targeting Key Kinases and Inducing Apoptosis

Derivatives of the this compound scaffold have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[1] Their efficacy stems from a multi-faceted mechanism of action that primarily involves the inhibition of key protein kinases crucial for cancer progression and the subsequent induction of programmed cell death, or apoptosis.

Primary Molecular Targets: VEGFR-2 and HER-2 Kinase Inhibition

A significant body of research has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) as primary molecular targets for many cyanopyridine derivatives.[3][4] Both VEGFR-2 and HER-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[5][6]

-

VEGFR-2: This receptor is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, these derivatives effectively cut off the tumor's blood supply, hindering its growth and proliferation.[7]

-

HER-2: Overexpression of HER-2 is a hallmark of several aggressive forms of cancer, particularly breast cancer.[6] It is a potent driver of cell proliferation and survival.[6] Cyanopyridine-based inhibitors can block the signaling cascade initiated by HER-2, leading to a reduction in tumor cell growth.[6]

The inhibitory action of these compounds on VEGFR-2 and HER-2 is often potent, with many derivatives exhibiting IC50 values in the nanomolar to low micromolar range.[4]

Downstream Signaling Pathways and Cellular Consequences

The inhibition of VEGFR-2 and HER-2 by this compound derivatives triggers a cascade of downstream events within the cancer cell, ultimately leading to its demise. The primary signaling pathways affected are the PI3K/AKT and MAPK pathways, both of which are critical for cell survival and proliferation.[8][9]

Blockade of these pathways results in:

-

Cell Cycle Arrest: The disruption of normal signaling prevents cancer cells from progressing through the cell cycle, effectively halting their division.

-

Induction of Apoptosis: The culmination of the signaling blockade is the initiation of apoptosis. This is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine on the cell membrane, activation of caspases, and DNA fragmentation.[10][11][12]

The following diagram illustrates the signaling cascade initiated by VEGFR-2 and HER-2 and the points of inhibition by cyanopyridine derivatives.

Caption: Inhibition of VEGFR-2 and HER-2 signaling by cyanopyridine derivatives.

Quantitative Analysis of Anticancer Activity

The anticancer potency of various this compound derivatives has been extensively evaluated against a panel of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, demonstrating their efficacy.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 5a | HepG2 (Liver Cancer) | 2.71 ± 0.15 | [4] |

| 5a | MCF-7 (Breast Cancer) | 1.77 ± 0.10 | [4] |

| 5e | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [4] |

| 4b | PC-3 (Prostate Cancer) | 15.00 ± 0.74 | [13] |

| 4c | HCT-116 (Colon Cancer) | 7.15 ± 0.35 | [13] |

| 4d | HepG-2 (Liver Cancer) | 6.95 ± 0.34 | [13] |

Cardiotonic Mechanism of Action: PDE3 Inhibition and Enhanced Contractility

In addition to their anticancer properties, certain derivatives of this compound exhibit significant cardiotonic effects, making them potential therapeutic agents for heart failure.[1] The primary mechanism underlying this activity is the inhibition of phosphodiesterase 3 (PDE3).[14]

The Role of PDE3 in Cardiac Muscle

PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac muscle cells.[8] By inhibiting PDE3, these compounds lead to an increase in intracellular cAMP levels.[14] This elevation in cAMP has several downstream effects that enhance cardiac contractility (positive inotropy).

Signaling Cascade and Physiological Response

The increased cAMP levels resulting from PDE3 inhibition activate Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates and activates L-type calcium channels, leading to an increased influx of calcium ions into the cardiac muscle cells during an action potential.[14] This surge in intracellular calcium enhances the force of contraction of the heart muscle. The PDE3A isoform, in particular, has been identified as the primary modulator of basal cardiac contractility and is associated with the sarcoplasmic reticulum Ca2+ ATPase (SERCA2a) signaling complex.[15]

The following diagram illustrates the mechanism of PDE3 inhibition and its effect on cardiac contractility.

Caption: PDE3 inhibition by cyanopyridine derivatives enhances cardiac contractility.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound derivatives, a combination of biochemical and cell-based assays is essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2.5 µL of the VEGFR-2 enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

-

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to their protein targets in real-time.[5][17]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified target protein (e.g., VEGFR-2)

-

Test compound

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

-

Inject the purified target protein over the activated surface to achieve the desired immobilization level (RU).

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the compound dilutions over the immobilized protein surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]

-

Caption: General workflow for an SPR experiment to determine binding kinetics.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][18]

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in cancer cells by treating them with the test compound for a specified time. Include untreated cells as a negative control.

-

Harvest the cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC (Annexin V) is typically detected in the FL1 channel, and PI in the FL2 channel.

-

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells[18]

-

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and multifaceted mechanisms of action against cancer, primarily through the inhibition of key receptor tyrosine kinases like VEGFR-2 and HER-2, leading to the induction of apoptosis. Concurrently, other derivatives have shown promise as cardiotonic agents via the inhibition of PDE3. The detailed understanding of these mechanisms, supported by robust experimental methodologies, provides a solid foundation for the rational design and optimization of new and more effective drugs based on this privileged chemical structure. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha'er, M. A., Al-Salahi, R., & Marzouk, M. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4975. [Link]

-

Spector, N. L., & Blackwell, K. L. (2009). HER-2 signaling and inhibition in breast cancer. Breast Cancer Research, 11(Suppl 1), S2. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, e2300067. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

-

RCSB PDB. (n.d.). VEGFR-2. Retrieved from [Link]

-

Movsesian, M. A. (2007). Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. Circulation Research, 100(5), 618-620. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(19), 6296. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Movsesian, M. A. (2016). Novel approaches to targeting PDE3 in cardiovascular disease. Pharmacology & Therapeutics, 164, 1-9. [Link]

-

Lo, C., & Wang, Y. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 15(14), 3604. [Link]

-

Sun, B., et al. (2014). PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart. Circulation Research, 115(5), 515-524. [Link]

-

Wikipedia. (n.d.). PDE3 inhibitor. Retrieved from [Link]

-

Lee, E. K., & Lee, M. J. (2019). Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. Journal of Cancer Prevention, 24(3), 135-141. [Link]

-

Chen, I. R., et al. (2005). Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis: Implication in Heart Failure. Circulation, 111(19), 2493-2501. [Link]

-

Al-Ostoot, F. H., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4975. [Link]

-

El-Naggar, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579-19595. [Link]

-

van der Mijn, J. C., et al. (2014). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. BMC Cancer, 14, 148. [Link]

-

Menna, P., et al. (2020). HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. Cancers, 12(11), 3183. [Link]

-

Wen, X. F., et al. (2005). HER2 signaling regulates different angiogenic factors through different pathways in breast cancer cells. Oncogene, 24(23), 3747-3757. [Link]

-

Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 18, 847-862. [Link]

-

Klabunde, R. E. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology. Retrieved from [Link]

-

Nath, R., et al. (2023). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Molecular Biology Reports, 50(12), 10185-10206. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

El-Naggar, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579-19595. [Link]

-

U.S. National Library of Medicine. (n.d.). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Retrieved from [Link]

-

Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.. Retrieved from [Link]

-

Patel, P. N., et al. (2015). Quantitation of VEGFR2 (vascular endothelial growth factor receptor) inhibitors--review of assay methodologies and perspectives. Biomedical Chromatography, 29(1), 3-17. [Link]

-

Sharma, A., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-016. [Link]

-

Al-Warhi, T., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 102, 104085. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1249. [Link]

Sources

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Biological activity of cyano-substituted pyridines

An In-Depth Technical Guide to the Biological Activity of Cyano-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] The strategic introduction of a cyano (-C≡N) group onto this scaffold profoundly modulates its electronic properties, lipophilicity, and hydrogen bonding capabilities, unlocking a vast spectrum of biological activities. This guide synthesizes current research to provide an in-depth analysis of the diverse therapeutic potential of cyano-substituted pyridines. We will explore their mechanisms of action, particularly in oncology, where they function as potent kinase inhibitors and modulators of critical cell signaling pathways. Furthermore, this guide details their antimicrobial, antiviral, and neuroprotective activities, offering a comprehensive view of their structure-activity relationships (SAR). By integrating mechanistic insights with validated experimental protocols and data, this document serves as a critical resource for professionals engaged in the discovery and development of next-generation therapeutics based on the cyanopyridine core.

The Cyanopyridine Scaffold: A Confluence of Favorable Physicochemical Properties

The utility of the cyanopyridine scaffold in drug design stems from the unique properties of the nitrile group. Its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor allow it to serve as a versatile pharmacophore. It can act as a bioisostere for other functional groups, engage in crucial binding interactions with biological targets, and fine-tune the metabolic stability and pharmacokinetic profile of a molecule.[4] This has led to the exploration of cyanopyridine derivatives across a wide array of therapeutic areas.

Caption: Key anticancer mechanisms of action for cyano-substituted pyridines.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For cyanopyridines, several key structural features have been identified:

-

The position of the cyano group is critical; 3-cyanopyridine derivatives are frequently reported as potent anticancer agents. [5][6][7]* Substituents on the pyridine ring significantly impact activity. For example, in a series of PIM-1 inhibitors, a 3-pyridyl moiety at position 6 showed the highest activity. [6]In another series targeting VEGFR-2/HER-2, a 2,4-dichloro substitution on a phenyl ring attached to the pyridone core resulted in the most potent compound against MCF-7 cells. [7]* The presence of a 2-oxo- (pyridone) or 2-amino- group can be indispensable for activity against certain targets. [8][9]

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative cyanopyridine derivatives against various human cancer cell lines.

| Compound ID | Target Cell Line | Activity (IC₅₀ in µM) | Mechanism/Target | Reference |

| 5c | HEPG2 (Liver) | 1.46 | Antitumor | [1] |

| 7h | MCF-7 (Breast) | 1.89 | PIM-1 Kinase | [6] |

| 8f | MCF-7 (Breast) | 1.69 | PIM-1 Kinase | [6] |

| 3n | HCT-116 (Colon) | 10.50 | STAT3 Pathway | [8] |

| 5e | MCF-7 (Breast) | 1.39 | VEGFR-2 / HER-2 | [7][10] |

| 5a | HepG2 (Liver) | 2.71 | VEGFR-2 / HER-2 | [7][10] |

| 4d | HepG2 (Liver) | 6.95 | PIM-1 Kinase | [11] |

| 5e | PC-3 (Prostate) | 4.47 | Survivin Modulation | [5] |

| 9a | MCF-7 (Breast) | 2.04 | Apoptosis Induction | [12] |

Featured Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of cyanopyridine derivatives on cancer cell lines. [11][13] Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the synthesized cyanopyridine compounds in DMSO. [12]Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [12]3. Controls: Include wells for:

-

Incubation: Replace the old medium with the medium containing the test compounds or controls and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial and Antiviral Activities

Beyond oncology, the cyanopyridine scaffold has demonstrated significant promise as a source of antimicrobial and antiviral agents. [14][15][16]

-

Antibacterial Activity: Certain cyanopyridine derivatives exhibit potent antibacterial activity, particularly through the inhibition of DNA gyrase. [3]This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. For example, 3-cyanopyridine derivatives 3d and 3e showed a minimum inhibitory concentration (MIC) of 3.91 µg/mL against E. coli, with compound 3d also showing potent inhibition of the DNA gyrase A subunit. [3]

-

Antiviral Activity: The 2-amino-3-cyanopyridine scaffold has been identified as a vital pharmacophore with antiviral properties. [15]Derivatives have been investigated for activity against a range of viruses, including HIV, hepatitis B and C, and coronaviruses. [17]Molecular docking studies suggest that pyridine derivatives can potentially inhibit key viral proteins, such as the main protease of SARS-CoV-2. [17]

Neuroprotective and Other Enzyme Inhibitory Activities

The structural versatility of cyanopyridines allows them to interact with targets beyond cancer and infectious diseases.

-

Anti-Alzheimer's Activity: Alzheimer's disease is characterized by the depletion of the neurotransmitter acetylcholine. Cyanopyridine-triazine hybrids have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine. [18]These compounds also show potential to disaggregate the amyloid-β peptide, another key pathological hallmark of the disease. [18]

-

Other Enzyme Inhibition: Different cyanopyridine derivatives have been reported to inhibit enzymes like α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. [15]

Synthesis and Chemical Reactivity

The development of efficient synthetic routes is paramount for exploring the therapeutic potential of cyanopyridines.

General Synthetic Approaches

One-pot multicomponent reactions (MCRs) are frequently employed for the synthesis of highly functionalized cyanopyridines, valued for their efficiency and high yields. [6]A common strategy involves the condensation of a chalcone, malononitrile, and ammonium acetate. [5]

Caption: A generalized workflow for the discovery of bioactive cyanopyridines.

Reactivity with Thiols: A Critical Consideration

A crucial aspect for drug development professionals is the inherent reactivity of some cyanopyridine isomers. Specifically, 2-cyanopyridines can react with thiol nucleophiles, such as the cysteine residues in proteins or glutathione. [19][20]This reaction can lead to the formation of a thiazoline ring. [19]This reactivity is thought to be the basis for the higher incidence of skin rash associated with the androgen receptor inhibitor apalutamide (which contains a 2-cyanopyridine moiety) compared to the structurally similar enzalutamide. [19]While this reactivity can be harnessed for targeted bioconjugation, it also poses a risk for off-target covalent modification and potential immunogenicity, a factor that must be carefully evaluated during lead optimization. [19][20]

Toxicology and Safety Profile

While many cyanopyridine derivatives show selective toxicity towards cancer cells over normal cells, a thorough toxicological assessment is essential. [5]The toxicity can vary significantly based on the specific substitution pattern and the position of the cyano group. For example, 2-cyanopyridine is listed as harmful if swallowed and toxic on contact with skin. [21]In contrast, 3-cyanopyridine (nicotinonitrile) has a reported oral rat LD₅₀ of 1185 mg/kg. [22]Therefore, the safety profile of each new derivative must be independently and rigorously established.

Conclusion and Future Perspectives

Cyano-substituted pyridines represent a remarkably versatile and highly valuable scaffold in modern medicinal chemistry. Their proven ability to potently and often selectively modulate a wide range of biological targets—from oncogenic kinases and transcription factors to bacterial enzymes and viral proteins—cements their role as a source of promising therapeutic candidates. The extensive research into their anticancer properties, particularly as inhibitors of PIM-1, STAT3, and VEGFR-2, provides a solid foundation for the development of novel oncology drugs.

The future of cyanopyridine research lies in leveraging the deep well of existing SAR data to design next-generation molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. A key challenge and opportunity will be to mitigate or harness the inherent reactivity of certain isomers, like 2-cyanopyridine, to either improve safety or design novel covalent inhibitors. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the cyanopyridine core is poised to remain a fruitful starting point for the discovery of innovative medicines to address unmet medical needs.

References

-

El-Naggar, M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-12. [Link]

-

Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]

-

de Carvalho, I., et al. (2020). Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. European Journal of Medicinal Chemistry, 190, 112111. [Link]

-

Abdel-Aziz, A. A. M., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 13(1), 13411. [Link]

-

Gou, S., et al. (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research, 11, 8427–8438. [Link]

-

Gou, S., et al. (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research, 11, 8427-8438. [Link]

-

Raslan, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6886. [Link]

-

Luo, W., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 250-263. [Link]

-

El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19685–19702. [Link]

-

El-Damasy, D. A., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4836. [Link]

-

Raslan, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. Semantic Scholar. [Link]

-

Luo, W., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 250-263. [Link]

-

Wu, Y., et al. (2023). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. [Link]

-

Benyahia, S., et al. (2023). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, 37(10), e23467. [Link]

-

Al-Warhi, T., et al. (2021). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 26(16), 4991. [Link]

-

Maqbool, M., et al. (2016). Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents. ResearchGate. [Link]

-

Raslan, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6886. [Link]

-

Park, J., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione. Organic & Biomolecular Chemistry, 22(8), 1606-1611. [Link]

-

Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(19), 3563. [Link]

-

An, G., et al. (2022). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 144(40), 18455–18465. [Link]

-

Ghorai, S., et al. (2020). Structures, Photoresponse Properties, and Biological Activity of Dicyano-Substituted 4-Aryl-2-pyridone Derivatives. ACS Omega, 5(29), 18376–18386. [Link]

-

PubChem. (n.d.). 4-Cyanopyridine. PubChem. [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. [Link]

-

Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]

-

Al-Ostath, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6649. [Link]

-

IntechOpen. (2017). 3-cyano pyridine derivatives. ResearchGate. [Link]

-

Rowe, W. B., et al. (2011). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 28(10), 1673-1699. [Link]

-

Raslan, M. A., et al. (2023). Synthesis of 3-cyano 2-oxo-pyridine derivatives (9–11). ResearchGate. [Link]

-

Al-Karmalawy, A. A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Molecules, 27(11), 3564. [Link]

-

El-Naggar, M., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Scientific Reports, 14(1), 1-20. [Link]

-

Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]

-

Kim, H., et al. (1995). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 25(10), 1073-1083. [Link]

-

Park, J., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Organic & Biomolecular Chemistry, 22(8), 1606-1611. [Link]

-

El-Gaby, M. S. A., et al. (2000). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. [Link]

Sources

- 1. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. manavchem.com [manavchem.com]

Ethyl 4-cyano-2-pyridinecarboxylate: A Multifaceted Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Pyridine Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among these, pyridine-based structures are particularly prominent, found in a vast array of bioactive molecules and functional materials.[1] Ethyl 4-cyano-2-pyridinecarboxylate stands out as a highly versatile and valuable heterocyclic building block.[1] Its utility stems from a unique trifecta of reactive sites: an electrophilic pyridine ring, a versatile cyano group, and a readily transformable ethyl ester. This strategic arrangement of functional groups allows chemists to perform a wide range of chemical modifications, making it an ideal starting point for constructing complex molecular architectures.[1]

This guide provides an in-depth exploration of this compound, from its synthesis and fundamental reactivity to its application in the development of cutting-edge pharmaceuticals and materials.

Core Attributes of this compound

This organic compound, with the molecular formula C₉H₈N₂O₂, is typically a pale yellow liquid at room temperature and is soluble in common organic solvents like ethanol and acetone.[1] Its power as a synthetic intermediate is derived from the distinct reactivity of its three core components:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack, particularly with the electron-withdrawing cyano and ester groups further influencing its reactivity.

-

The Cyano Group (C≡N): This versatile functional group is a cornerstone of organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions to form heterocycles like tetrazoles.[1]

-

The Ethyl Ester Group (COOEt): The ester provides a convenient handle for modifications such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.[1]

Synthesis of this compound

The synthesis of this key building block can be achieved through several established routes. A common and effective method involves the cyanation of a pre-existing pyridine derivative followed by esterification.

One general approach begins with the oxidation of a methylpyridine to form the corresponding pyridine carboxylic acid, which is then esterified and subsequently cyanated.[2][3] The specific conditions can be optimized to achieve high yields and purity.

Below is a generalized workflow for the synthesis:

Caption: Generalized synthetic workflow for this compound.

Table 1: Comparison of a Synthetic Protocol

| Step | Reagents & Conditions | Typical Yield | Purpose & Rationale |

| 1. Esterification | 4-Cyano-2-pyridinecarboxylic acid, Ethanol, H₂SO₄ (cat.), Reflux | >90% | The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for attack by ethanol to form the ethyl ester. |

| 2. Cyanation | Ethyl 4-halo-2-pyridinecarboxylate, Metal Cyanide (e.g., KCN, CuCN), Solvent (e.g., DMF, DMSO), Heat | 60-80% | Nucleophilic substitution of a halide (like chloro or bromo) with a cyanide ion. The choice of metal cyanide and solvent is crucial to balance reactivity and safety. |

Key Chemical Transformations and Reactivity

The true power of this compound lies in its capacity to undergo a diverse range of chemical transformations at its three functional sites.

Reactions of the Cyano Group

The nitrile is arguably the most versatile handle on the molecule.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, yielding 2-(ethoxycarbonyl)-isonicotinic acid. This transformation is fundamental for creating di-acid derivatives.

-

Reduction to Amine: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) converts the cyano group into a primary amine (aminomethyl group), introducing a key nucleophilic site.

-

Formation of Tetrazoles: The [2+3] cycloaddition reaction of the nitrile with an azide (e.g., sodium azide) is a powerful method for synthesizing tetrazoles. Tetrazole rings are important isosteres for carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.

Caption: Key transformations of the cyano group in this compound.

Reactions of the Ethyl Ester Group

The ester at the 2-position provides another avenue for synthetic diversification.

-

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification readily converts the ethyl ester to the corresponding 4-cyanopyridine-2-carboxylic acid.

-

Amidation: The ester can react directly with amines, often at elevated temperatures or with catalysis, to form a wide variety of amides. This is a common strategy in drug discovery for exploring structure-activity relationships.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (4-cyanopyridin-2-yl)methanol.

Reactions involving the Pyridine Ring

The pyridine ring itself can participate in reactions, although the presence of two electron-withdrawing groups makes it electron-deficient. This property makes it susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at positions that can be activated by the existing substituents.

Applications in Drug Discovery and Medicinal Chemistry

The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] this compound serves as a critical starting material for the synthesis of complex molecules with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive agents.[1][6]

Case Study: Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Analog

DPP-IV inhibitors are a class of oral hypoglycemics used to treat type 2 diabetes.[7] The cyanopyrrolidine moiety is a common feature in many DPP-IV inhibitors. The synthesis of these complex molecules can utilize building blocks derived from this compound. For instance, the carboxylic acid derived from this building block can be coupled with other complex amines.

Sources

- 1. Buy this compound | 97316-50-2 [smolecule.com]

- 2. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application researchers of 4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 5. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 6. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of the Cyano Group in Ethyl 4-cyano-2-pyridinecarboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

Ethyl 4-cyano-2-pyridinecarboxylate is a pivotal building block in contemporary medicinal chemistry. Its strategic placement of a cyano group and an ethyl ester on a pyridine scaffold offers a rich tapestry of chemical reactivity, enabling the synthesis of diverse molecular architectures. This in-depth technical guide provides an authoritative exploration of the cyano group's reactivity in this molecule, focusing on three principal transformations: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also field-proven, detailed experimental protocols to empower the practical application of these transformations in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. When functionalized with a cyano group, the synthetic utility of the pyridine core is significantly amplified. The cyano moiety in this compound is a versatile functional handle, susceptible to a range of chemical manipulations that can profoundly alter the parent molecule's physicochemical and pharmacological properties. Its transformations allow for the introduction of key pharmacophoric features such as carboxylates that can engage in ionic interactions, primary amines for amide bond formation or salt formation, and tetrazoles, which are widely recognized as bioisosteres of carboxylic acids. A thorough understanding of the reactivity of this cyano group is therefore paramount for its effective utilization in the design and synthesis of next-generation pharmaceuticals.

Hydrolysis of the Cyano Group: A Gateway to Carboxylic Acids

The conversion of the cyano group in this compound to a carboxylic acid function is a fundamental transformation that unlocks access to pyridine-2,4-dicarboxylic acid derivatives. This transformation can be achieved under both acidic and basic conditions, proceeding through a carboxamide intermediate.

Mechanistic Insights into Hydrolysis

Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the cyano group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under basic conditions, proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which upon acidic workup, furnishes the carboxylic acid. It is important to note that under these conditions, the ethyl ester at the 2-position will also be hydrolyzed.

Diagram 1: Alkaline Hydrolysis of the Cyano and Ester Groups

Experimental Protocol: Alkaline Hydrolysis

The following protocol is adapted from a procedure for the hydrolysis of the closely related 4-cyano-2-pyridinecarboxamide.[1]

Materials:

-

This compound

-

Sodium hydroxide (30% aqueous solution)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Suspend this compound (0.5 mol) in water (155 mL).

-

Heat the suspension to 80°C.

-

Add 30% sodium hydroxide solution (170.3 g) dropwise over 30 minutes, maintaining the temperature at 80°C. A yellow solution should form.

-